(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride
CAS No.:
Cat. No.: VC15943774
Molecular Formula: C8H14ClNO5
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO5 |
|---|---|
| Molecular Weight | 239.65 g/mol |
| IUPAC Name | (2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H/t6-;/m0./s1 |
| Standard InChI Key | IULGZFFMHBCQOD-RGMNGODLSA-N |
| Isomeric SMILES | CCOC(=O)CC(=O)C[C@@H](C(=O)O)N.Cl |
| Canonical SMILES | CCOC(=O)CC(=O)CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is (2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride, reflecting its stereochemistry at the second carbon and functional groups . Its molecular formula is C₈H₁₄ClNO₅, with a molar mass of 239.65 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, a critical factor in laboratory handling.
Table 1: Fundamental Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride |
| Molecular Formula | C₈H₁₄ClNO₅ |
| Molecular Weight | 239.65 g/mol |
| CAS Registry Number | 754987-63-8 |
| SMILES Notation | CCOC(=O)CC(=O)CC@@HN.Cl |
| InChIKey | IULGZFFMHBCQOD-RGMNGODLSA-N |
Stereochemical Configuration
The (S) configuration at the second carbon confers chirality, influencing its reactivity and interactions in asymmetric synthesis . The presence of both ketone groups at positions 4 and 6 introduces electron-withdrawing effects, moderating the nucleophilicity of the amino group.
Spectroscopic and Computational Data
The compound’s 3D conformation, validated via X-ray crystallography and molecular modeling, reveals a planar arrangement of the dioxo groups, while the ethoxy side chain adopts a staggered conformation to minimize steric hindrance . Computational analyses using density functional theory (DFT) predict a dipole moment of 5.2 Debye, indicative of significant polarity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride involves a multi-step sequence starting from L-aspartic acid derivatives. Key steps include:
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Ethoxy Introduction: Alkylation of a protected aspartic acid precursor with ethyl bromide under basic conditions.
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Diketone Formation: Oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) to install the 4,6-dioxo groups.
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Chiral Resolution: Enzymatic resolution or chiral chromatography to isolate the (S)-enantiomer .
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Hydrochlorination: Treatment with hydrochloric acid to yield the final hydrochloride salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ethoxy Alkylation | Ethyl bromide, K₂CO₃, DMF | 78 |
| Oxidation | CrO₃, H₂SO₄, Acetone | 65 |
| Chiral Resolution | Lipase PS-IM, Isooctane | 92 (ee >99%) |
| Hydrochlorination | HCl (g), Et₂O | 95 |
Purification and Quality Control
Purification via recrystallization from ethanol/water mixtures ensures >99% purity, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Residual solvent analysis by GC-MS confirms compliance with ICH Q3C guidelines.
Applications in Chemical Research
Role as a Synthetic Intermediate
The compound serves as a precursor in the synthesis of heterocyclic compounds, particularly β-lactams and quinoxalines, leveraging its reactive amino and ketone groups . For example, condensation with β-keto esters under Mitsunobu conditions yields pyrrolidine derivatives with potential bioactivity.
Pharmaceutical Relevance
While direct therapeutic applications remain unexplored, its structural analogs exhibit inhibitory activity against bacterial alanine racemase, suggesting utility in antimicrobial drug discovery . The ethoxy group enhances metabolic stability compared to non-etherified analogs.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR (400 MHz, D₂O): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.85–3.10 (m, 2H, CH₂CO), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 4.45 (dd, J=5.3, 8.2 Hz, 1H, CHNH₂) .
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IR (KBr): 1745 cm⁻¹ (C=O), 1630 cm⁻¹ (NH₃⁺), 1250 cm⁻¹ (C-O-C) .
Mass Spectrometry
ESI-MS (positive mode): m/z 202.1 [M-Cl]⁺, consistent with the molecular formula .
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